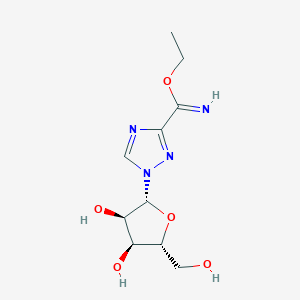

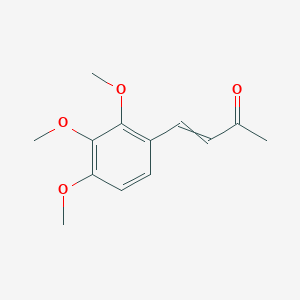

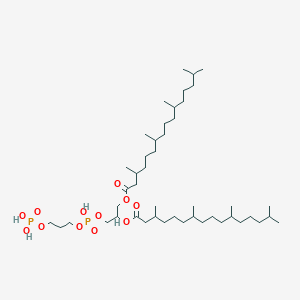

![molecular formula C8H8N2O B055727 Pyrazolo[1,5-a]pyridin-3-ylmethanol CAS No. 117782-76-0](/img/structure/B55727.png)

Pyrazolo[1,5-a]pyridin-3-ylmethanol

描述

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound with the CAS Number: 117782-76-0 . It has a molecular weight of 148.16 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to Pyrazolo[1,5-a]pyridin-3-ylmethanol, has been reported . The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-a]pyridin-3-ylmethanol is 1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 .Chemical Reactions Analysis

While specific chemical reactions involving Pyrazolo[1,5-a]pyridin-3-ylmethanol are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized via a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-ylmethanol is a solid . It has a molecular weight of 148.16 .科学研究应用

-

Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .

- Methods of Application : The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives .

- Results : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : The review provides a comprehensive overview of the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines .

-

Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

- Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .

- Results : The results can vary widely depending on the specific synthesis process and the desired end product .

-

Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .

- Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .

- Results : The method provided a concise access to the desired compounds .

-

Pyrazolo[1,5-a]pyridin-3-ylmethanol in Chemical Synthesis

- Summary of Application : Pyrazolo[1,5-a]pyridin-3-ylmethanol is a chemical compound used in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application can vary depending on the desired end product. The compound is typically used as a building block in the synthesis of more complex molecules .

- Results : The results can vary widely depending on the specific synthesis process and the desired end product .

-

Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : This study presents a method for the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, which are pharmacologically active compounds .

- Methods of Application : The study involved the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .

- Results : The method provided a concise access to the desired compounds .

安全和危害

属性

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFIBJJWPQYJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556381 | |

| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-3-ylmethanol | |

CAS RN |

117782-76-0 | |

| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyridin-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

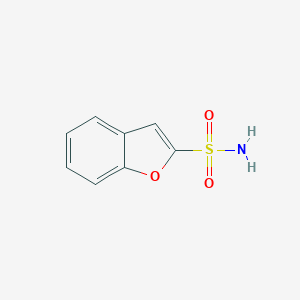

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)

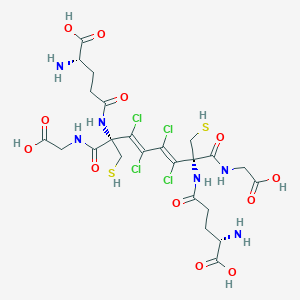

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)